molecular formula C9H11N3 B13105297 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile

2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile

Cat. No.: B13105297
M. Wt: 161.20 g/mol
InChI Key: ZVQRIFIOBVSGQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the pyrrolo[1,2-a]pyrazine family, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. This compound undergoes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for cyclization, sodium carbonate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. This inhibition leads to the degradation of c-Myc, a protein that plays a crucial role in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile stands out due to its specific structural features that allow for unique interactions with biological targets. Its ability to form stable derivatives with potent biological activity makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetonitrile

InChI

InChI=1S/C9H11N3/c10-3-5-11-6-7-12-4-1-2-9(12)8-11/h1-2,4H,5-8H2

InChI Key

ZVQRIFIOBVSGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2CN1CC#N

Origin of Product

United States

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